molecular formula C9H5F3NNaO2 B3339335 Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate CAS No. 1006961-48-3

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate

Cat. No.: B3339335
CAS No.: 1006961-48-3
M. Wt: 239.13 g/mol
InChI Key: KMUBXQAHTVDCEA-UHFFFAOYSA-M
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Description

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate is a chemical compound with the molecular formula C9H5F3NNaO2. It is known for its unique structure, which includes a trifluoromethyl group and a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-ol with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C9H6F3NO2+NaOHC9H5F3NNaO2+H2O\text{C}_9\text{H}_6\text{F}_3\text{NO}_2 + \text{NaOH} \rightarrow \text{C}_9\text{H}_5\text{F}_3\text{NNaO}_2 + \text{H}_2\text{O} C9​H6​F3​NO2​+NaOH→C9​H5​F3​NNaO2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate
  • Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-3-yl)but-2-en-2-olate

Uniqueness

Sodium 1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate is unique due to its specific structural features, such as the position of the pyridine ring and the trifluoromethyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

1006961-48-3

Molecular Formula

C9H5F3NNaO2

Molecular Weight

239.13 g/mol

IUPAC Name

sodium;1,1,1-trifluoro-4-oxo-4-pyridin-2-ylbut-2-en-2-olate

InChI

InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)5-7(14)6-3-1-2-4-13-6;/h1-5,15H;/q;+1/p-1

InChI Key

KMUBXQAHTVDCEA-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=NC(=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+]

SMILES

C1=CC=NC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Canonical SMILES

C1=CC=NC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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